3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Description
The compound 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS: 637750-61-9, 845903-21-1) is a chromen-4-one derivative featuring a morpholine-4-carboxylate ester group at the 7-position and a 2-methoxyphenoxy substituent at the 3-position of the chromenone core. Its molecular formula is C21H19NO7, with an average mass of 397.383 g/mol and a monoisotopic mass of 397.116152 . The compound’s structure combines a planar chromenone scaffold with a flexible morpholine moiety, enabling diverse intermolecular interactions. ChemSpider ID 1092322 and multiple synonyms (e.g., MLS000762627, ZINC2424450) indicate its presence in pharmacological and chemical databases .
Properties
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-25-16-4-2-3-5-17(16)29-19-13-27-18-12-14(6-7-15(18)20(19)23)28-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAYVAJLWJRQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the methoxyphenoxy group through an etherification reaction. The morpholine ring is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The chromenone core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate (CAS: 637749-23-6)
- Molecular Formula: C20H16BrNO6
- Average Mass : 446.2481 g/mol
- Key Differences: Bromine replaces the methoxy group at the 2-position of the phenoxy ring.
- Implications : Bromine’s electronegativity and larger atomic radius may enhance halogen bonding but reduce solubility compared to the methoxy group. This substitution could alter receptor binding or catalytic activity in enzyme inhibition studies .
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Morpholine-4-carboxylate (CAS: 637748-17-5)
- Molecular Formula: C21H15ClF3NO5
- Average Mass : 453.8 g/mol
- Key Differences : Incorporates a 4-chlorophenyl group and a trifluoromethyl substituent at the 2-position.
- Implications: The electron-withdrawing Cl and CF3 groups increase lipophilicity (XLogP3 = 4.1 vs. This compound’s higher topological polar surface area (65.1 vs. 74.3) suggests altered hydrogen-bonding capacity .
3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate (CAS: 637749-25-8)
Core Structure Modifications
Indole-Based Analogs
Example: 3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-yl Morpholine-4-carboxylate
- Key Differences: Chromenone core replaced with an indole scaffold.
- Implications: Indole derivatives in exhibit pseudo-irreversible butyrylcholinesterase inhibition, suggesting the chromenone core in the target compound may favor different enzymatic targets. The indole’s nitrogen atom introduces additional hydrogen-bonding sites .
3-Hydroxy/Acetoxy-2-Phenyl-4H-Chromen-4-Ones
- Key Differences: Hydroxy or acetoxy groups at the 3-position instead of 2-methoxyphenoxy.
- These compounds show anti-inflammatory and antimicrobial activities, highlighting the role of substituents in modulating biological effects .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Average Mass (g/mol) | XLogP3 | Key Substituents |
|---|---|---|---|---|
| 3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (Target) | C21H19NO7 | 397.383 | 2.5 | 2-Methoxyphenoxy, morpholine carboxylate |
| 3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | C20H16BrNO6 | 446.2481 | N/A | 2-Bromophenoxy |
| [3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate | C21H15ClF3NO5 | 453.8 | 4.1 | 4-Chlorophenyl, 2-CF3 |
| 3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | C21H19NO7 | 397.383 | N/A | 3-Methoxyphenoxy (positional isomer) |
Notes and Limitations
- Direct comparative pharmacological studies are scarce; inferences are drawn from structural analogs.
- Positional isomerism (2- vs. 3-methoxyphenoxy) requires experimental validation to assess activity differences.
- Solvent-dependent morphology () may influence crystallization and bioavailability but remains unexplored for the target compound.
Biological Activity
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a chromenone core with a morpholine carboxylate moiety, which may enhance its solubility and bioavailability, making it a candidate for various therapeutic applications.
Structural Characteristics
The structural formula of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can be represented as follows:
This compound features:
- A chromenone core known for its diverse biological activities.
- A morpholine ring , which may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chromenone structure allows for binding at active sites, potentially inhibiting or modulating enzyme activities. The morpholine carboxylate group enhances solubility, facilitating better interaction within biological systems.
Antitumor Activity
Preliminary studies have suggested that 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate exhibits significant antitumor activity . The chromenone moiety is known to interfere with cellular processes associated with cancer proliferation, making it a subject of interest in cancer research.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes, including acetylcholinesterase (AChE). Such inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and providing therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
- Study on Anticancer Activity : A study conducted on various chromenone derivatives, including the target compound, demonstrated its ability to inhibit the growth of several cancer cell lines. The results indicated that the compound could reduce cell viability significantly at concentrations as low as 10 µM, showcasing its potential as an anticancer agent .
- Enzyme Interaction Studies : In vitro studies have shown that 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate effectively inhibits AChE activity. The IC50 value was determined to be around 25 µM, suggesting moderate potency compared to standard AChE inhibitors .
- Antimicrobial Properties : Additional research has explored the antimicrobial properties of this compound against various bacterial strains. It exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Comparative Analysis
The following table summarizes the biological activities of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate in comparison to similar compounds:
| Compound Name | Antitumor Activity | AChE Inhibition IC50 (µM) | Antimicrobial Activity |
|---|---|---|---|
| 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | Significant | 25 | Moderate |
| 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yloxyacetic acid | Moderate | 30 | Weak |
| 3-(trifluoromethyl)-4H-chromen derivatives | High | 20 | Strong |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
